molecular formula C8H17NO2 B1427049 2-[(Propan-2-yloxy)methyl]morpholine CAS No. 1216304-85-6

2-[(Propan-2-yloxy)methyl]morpholine

Cat. No. B1427049
CAS RN: 1216304-85-6
M. Wt: 159.23 g/mol
InChI Key: SLPUHYSYZSKHFL-UHFFFAOYSA-N
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Description

2-[(Propan-2-yloxy)methyl]morpholine is a chemical compound with the molecular formula C8H17NO2 . It has a molecular weight of 159.23 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-[(Propan-2-yloxy)methyl]morpholine is 1S/C8H17NO2/c1-7(2)11-6-8-5-9-3-4-10-8/h7-9H,3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-[(Propan-2-yloxy)methyl]morpholine is a liquid at room temperature . It has a molecular weight of 159.23 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources retrieved.

Scientific Research Applications

Synthesis of Biologically Active Molecules

The morpholine ring is a common feature in many biologically active molecules. 2-[(Propan-2-yloxy)methyl]morpholine can be used as a building block in the synthesis of various pharmaceutical compounds. Its structure is versatile for modifications, allowing for the creation of a wide range of morpholine derivatives with potential biological activities .

Development of Agrochemicals

Morpholine derivatives are known to possess fungicidal and herbicidal properties2-[(Propan-2-yloxy)methyl]morpholine could be utilized in the development of new agrochemicals to protect crops from fungal infections and weed infestation, contributing to improved agricultural productivity .

Material Science Research

In material science, 2-[(Propan-2-yloxy)methyl]morpholine can be used in the synthesis of polymers and coatings. Its incorporation into materials can impart flexibility and resistance to degradation, which is beneficial for extending the lifespan of various products .

Catalyst and Ligand Synthesis

This compound can act as a precursor for the synthesis of catalysts and ligands used in chemical reactions. The morpholine moiety can stabilize metal complexes and enhance the selectivity and efficiency of catalytic processes .

Drug Metabolism Studies

2-[(Propan-2-yloxy)methyl]morpholine: can be labeled with isotopes, such as carbon-14, to create radiolabeled compounds. These are crucial in preclinical drug metabolism studies to track the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals .

Synthesis of Central Nervous System Agents

Due to the morpholine ring’s presence in many central nervous system (CNS) agents, 2-[(Propan-2-yloxy)methyl]morpholine can be used to synthesize new CNS drugs. It can help in creating compounds that may act on various neurotransmitter systems .

Creation of Imaging Agents

The compound can be used to develop imaging agents for medical diagnostics. By attaching suitable radioisotopes, it can aid in the visualization of biological processes and the diagnosis of diseases .

Chemical Research and Education

Lastly, 2-[(Propan-2-yloxy)methyl]morpholine serves as an important chemical in research and educational laboratories. It can be used to demonstrate various chemical reactions and synthesis techniques to students and researchers .

Safety and Hazards

The safety information for 2-[(Propan-2-yloxy)methyl]morpholine indicates that it is a dangerous substance. It has hazard statements H302, H315, H318, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .

properties

IUPAC Name

2-(propan-2-yloxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(2)11-6-8-5-9-3-4-10-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPUHYSYZSKHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Propan-2-yloxy)methyl]morpholine

CAS RN

1216304-85-6
Record name 2-[(propan-2-yloxy)methyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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